methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate is an organic compound with a complex structure that includes a furan ring, a chlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate typically involves multiple steps. One common route starts with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to a series of reactions, including hydrazination, salt formation, and cyclization, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the furan ring or other parts of the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Its structural features suggest it could be explored for pharmaceutical applications, particularly in drug design and development.
Mechanism of Action
The mechanism of action for methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate is not well-understood. its molecular structure suggests it could interact with various biological targets, potentially affecting molecular pathways involved in inflammation, oxidation, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and chlorophenyl-containing molecules. Examples include:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A compound with antiviral activity.
Methyl 4-(4-chlorophenyl)benzoate:
Uniqueness
Methyl 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}benzoate is unique due to its combination of a furan ring, a chlorophenyl group, and a benzoate ester. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
methyl 4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-18(21)14-4-2-12(3-5-14)10-15-11-17(24-19(15)22)13-6-8-16(20)9-7-13/h2-11H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWLVTOIITXNRI-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.